(S)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a piperidine ring, which enhances its chemical reactivity and potential biological activity. It is often studied for its implications in medicinal chemistry and its role as a building block in the synthesis of more complex organic molecules.
The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, where it is listed along with its structural data and synthesis methods.
This compound falls under the category of amine compounds due to the presence of an amine functional group in its structure. It is also classified as a brominated organic compound, which can influence its reactivity and interaction with biological systems.
The synthesis of (S)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride typically involves several key steps:
The reaction conditions typically involve organic solvents such as dichloromethane or toluene under reflux conditions. Purification methods such as recrystallization or column chromatography are commonly employed to isolate the final product.
The molecular structure of (S)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride can be represented by its InChI key: WJUFNJYETGCLLJ-IDMXKUIJSA-N. The compound features a piperidine ring substituted at the nitrogen atom with a bromophenyl group.
(S)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride can undergo various chemical reactions:
The specific conditions for these reactions may vary based on the desired outcome and reagents used.
The mechanism of action for (S)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride primarily involves its interaction with biological targets such as enzymes and receptors. The compound may exert effects by binding to these targets and modulating their activity, which can lead to various biological responses depending on the specific application.
The physical properties include:
Chemical properties include:
Relevant analyses often include infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS) for characterization purposes .
(S)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride has several scientific applications:
This compound's unique structural features make it valuable in various research areas, particularly in medicinal chemistry and organic synthesis.
The enantioselective construction of the piperidine core represents a foundational step in synthesizing (S)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride. Industrial-scale routes typically employ chiral pool derivatization or catalytic asymmetric reduction. One patented methodology utilizes (R)-2,5-diaminopentanoic acid hydrochloride as a cost-effective chiral precursor. This compound undergoes esterification with acetyl chloride in methanol (5–10°C), followed by thermal cyclization (50–60°C) to yield (R)-3-aminopiperidin-2-one hydrochloride—a key intermediate preserving stereochemical integrity [1] [5].
For stereoselective reduction, lithium aluminum hydride (LiAlH₄) in tetrahydrofuran proves critical. Optimized conditions (1.6 equivalents LiAlH₄, 58–65°C reaction temperature) achieve near-quantitative conversion of lactam precursors to (S)-3-aminopiperidine without racemization. This process reliably delivers multi-kilogram quantities with >99% enantiomeric excess when rigorous temperature control is maintained [1] [5]. Alternative biocatalytic approaches leverage transaminases or lipases to resolve racemic 3-aminopiperidine, though industrial adoption remains limited due to substrate scope constraints.
Table 1: Comparative Asymmetric Synthesis Methods for Chiral 3-Aminopiperidine
Method | Chiral Control Strategy | Scale Demonstrated | Key Conditions |
---|---|---|---|
Lactam reduction | Chiral pool (amino acid-derived) | >4,000 g | 1.6 eq LiAlH₄, THF, 60°C |
Enzymatic resolution | Kinetic resolution | Laboratory scale | Lipase/transaminase, aqueous buffer |
Catalytic hydrogenation | Heterogeneous chiral catalysts | <100 g | Ru-BINAP complexes, H₂ pressure |
Installation of the 4-bromobenzyl moiety relies on selective N-alkylation of the chiral piperidine scaffold. This typically involves the reaction of (S)-3-aminopiperidine with 4-bromobenzyl bromide under mild basic conditions. Critical to success is the use of sterically hindered bases like diisopropylethylamine (5–10°C) to suppress dialkylation byproducts. Solvent selection profoundly impacts reaction kinetics: polar aprotic solvents (e.g., acetonitrile) accelerate substitution but may promote racemization, while ethereal solvents (tetrahydrofuran) preserve stereochemistry at the expense of slower kinetics [2] [6].
Recent innovations employ activated derivatives like 4-bromobenzyl mesylate, which demonstrates enhanced selectivity due to its balanced electrophilicity. This leaves group modification reduces hydrolysis competing reactions observed with bromides, elevating yields to >85% while maintaining enantiopurity >99%. Crucially, stoichiometric control (1.05–1.1 equivalents electrophile) prevents quaternary salt formation, particularly important when synthesizing advanced intermediates for pharmaceuticals like Niraparib [7]. Post-substitution, dihydrochloride salt formation occurs via ethereal hydrogen chloride treatment, enhancing crystalline purity for pharmaceutical applications [3] [6].
Transition metal catalysis enables efficient C–N coupling between halogenated arenes and chiral piperidines, though direct application to 4-bromobenzyl systems faces limitations. Palladium-catalyzed Buchwald-Hartwig amination requires specialized ligands (XPhos, BrettPhos) to overcome the steric hindrance of secondary amines. While effective for constructing compounds like 2,5,6-trisubstituted pyrazine derivatives, this approach shows reduced efficiency for N-benzylation of 3-aminopiperidines due to competitive dehalogenation [4].
Reductive amination emerges as a more viable catalytic route. Utilizing sodium triacetoxyborohydride or cyanoborohydride reagents with catalytic acetic acid enables one-pot condensation of 4-bromobenzaldehyde with (S)-3-aminopiperidine. This method bypasses alkyl halide handling and achieves 70–80% yields at room temperature. Microwave-assisted protocols further enhance efficiency (15 minutes vs. 12 hours), though scale-up challenges persist. Immobilized catalysts (e.g., polymer-supported cyanoborohydride) facilitate purification in multi-step syntheses targeting complex piperidine pharmaceuticals [3] [4].
Orthogonal protection strategies prove indispensable for regioselective benzylation. The primary amine in 3-aminopiperidine necessitates temporary protection during 4-bromobenzyl installation to prevent polysubstitution. Tert-butoxycarbonyl (Boc) protection dominates industrial processes due to its crystallinity and acid lability: treatment with di-tert-butyl dicarbonate in tetrahydrofuran/water mixtures (0–5°C) achieves near-quantitative mono-Boc protection [4] [7]. Following N-benzylation, hydrogen chloride in methanol (20–25°C) or trifluoroacetic acid in dichloromethane cleanly removes Boc, yielding the secondary amine as a hydrochloride salt without epimerization.
Alternative protection with carboxybenzyl (Cbz) groups enables hydrogenolytic deprotection, but requires palladium catalysts that may contaminate pharmaceutical intermediates. For acid-sensitive derivatives, fluorenylmethyloxycarbonyl (Fmoc) protection provides base-labile alternatives, though its bulkiness can hinder alkylation kinetics. A comparative analysis reveals Boc protection as optimal for large-scale synthesis of the target compound, balancing cost, deprotection efficiency, and stereochemical preservation [1] [5].
Table 2: Amine Protection Strategies in Piperidine Functionalization
Protecting Group | Introduction Reagent | Deprotection Method | Compatibility with Bromoarenes |
---|---|---|---|
Boc | Di-tert-butyl dicarbonate | HCl/MeOH or TFA | Excellent |
Cbz | Benzyl chloroformate | H₂/Pd-C | Good (may cause dehalogenation) |
Fmoc | Fluorenylmethyl chloroformate | Piperidine/DMF | Excellent |
Sustainability advancements focus on solvent reduction, atom economy, and catalytic recycling. The lithium aluminum hydride reduction step generates significant aluminum waste, mitigated by developing aqueous workups using Rochelle’s salt (sodium potassium tartrate) to complex metal ions. This achieves >95% aluminum recovery while minimizing aqueous discharge toxicity [1] [5]. Tetrahydrofuman recycling via distillation reduces process mass intensity by 40% in multi-kilogram syntheses, as demonstrated in patent WO2007112368A1 [1].
Bromophenyl incorporation benefits from solvent-free mechanochemistry. Ball milling (S)-3-aminopiperidine dihydrochloride with 4-bromobenzyl bromide and potassium carbonate achieves 82% yield in 30 minutes, eliminating solvent waste entirely. Continuous flow hydrogenation for deprotection steps enhances safety and reduces catalyst loading by 50% compared to batch processes. Life cycle assessments confirm these innovations reduce the E-factor (kg waste/kg product) from 78 to 32, aligning with pharmaceutical green chemistry principles [5] [6].
Table 3: Green Chemistry Metrics for Key Synthesis Steps
Process Step | Conventional Method | Green Alternative | Improvement |
---|---|---|---|
Lactam reduction | THF (non-recycled) | THF distillation recovery | 40% solvent reduction |
Aluminum waste treatment | Aqueous quench (no recovery) | Tartrate complexation | >95% metal recovery |
N-Benzylation | Acetonitrile solution | Solvent-free ball milling | E-factor reduction by 28% |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8